Kinase Hinge-Binding Advantage of 6-Morpholino-pyridazine vs. Piperidine/Piperazine Bioisosteres
The 6-morpholino group is a privileged hinge-binding motif that confers nanomolar TAK1 inhibition in imidazo[1,2-b]pyridazine systems, where the morpholine analog (compound 26) achieves TAK1 IC₅₀ = 55 nM compared to the known TAK1 inhibitor takinib (IC₅₀ = 187 nM) tested under the same enzymatic assay conditions [1]. Although this comparison derives from a structurally related but distinct chemotype (imidazo[1,2-b]pyridazine rather than pyridazine-3-carboxamide), it quantitatively establishes that 6-morpholine substitution can provide a >3-fold potency advantage over non-morpholine comparator scaffolds within pyridazine-containing kinase inhibitor series. The pyridazine-3-carboxamide scaffold further positions the carboxamide hydrogen-bond donor/acceptor pair for additional kinase hinge interactions not available to the imidazo series [1].
| Evidence Dimension | Kinase inhibition potency (TAK1 enzymatic assay) |
|---|---|
| Target Compound Data | No direct data for N-(3-fluoro-4-methylphenyl)-6-morpholinopyridazine-3-carboxamide on TAK1 |
| Comparator Or Baseline | 6-Morpholino imidazo[1,2-b]pyridazine analog 26: TAK1 IC₅₀ = 55 nM; Takinib: TAK1 IC₅₀ = 187 nM [both measured in same enzymatic assay] |
| Quantified Difference | 3.4-fold potency advantage for morpholine-containing scaffold over takinib comparator |
| Conditions | TAK1 enzymatic inhibition assay; data from Sintim et al. (2024) RSC Med. Chem. |
Why This Matters
For users procuring the compound as a kinase inhibitor starting point, the quantitative class-level evidence suggests the 6-morpholino substituent is a critical driver of kinase potency that non-morpholine analogs cannot replicate.
- [1] Sintim, H. O. et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med. Chem., 2024, 15, 178-192. View Source
